![molecular formula C18H22N2O4S3 B2754044 2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole CAS No. 1428356-69-7](/img/structure/B2754044.png)
2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group attached to a piperidin ring, a thioether linkage, and a 4-methylthiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the rings and the functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 4-methylthiazole ring could potentially interact through pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity .Applications De Recherche Scientifique
Caspase-3 Inhibition
Research on isatin 1,2,3-triazoles, which share structural similarities to the compound , has identified potent inhibitors against caspase-3. These inhibitors, including compounds with dihydrobenzo[b][1,4]dioxin moieties, show competitive inhibitory mechanisms against caspase-3, suggesting potential applications in studying apoptosis and developing anti-cancer therapies (Jiang & Hansen, 2011).
Synthesis of Cyclic Sulfonamides
Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions involving derivatives of buta-1,3-diene-1-sulfonic acid amide. This methodology could be relevant for producing novel cyclic compounds with potential pharmacological activities, including those related to the target compound (Greig, Tozer, & Wright, 2001).
Thiopeptide Antibiotic Synthesis
The total synthesis of thiopeptide antibiotics, which contain sulfur and highly modified cyclic peptides, outlines a pathway that could be adapted for synthesizing compounds with similar structural features. This includes the use of modified Bohlmann−Rahtz pyridine synthesis for constructing complex heterocyclic cores (Bagley, Bashford, Hesketh, & Moody, 2000).
Antimalarial and COVID-19 Drug Potential
A study investigating antimalarial sulfonamides for COVID-19 drug applications provides insights into the reactivity of sulfonamide derivatives, leading to aminothiazole, aminooxazole, and related compounds. This research highlights the potential for compounds with sulfonamide and thiazole components to exhibit significant biological activity (Fahim & Ismael, 2021).
Antibacterial Activity of Sulfone Derivatives
Sulfone derivatives containing oxadiazole moieties, structurally similar to the target compound, have demonstrated effective antibacterial activities against rice bacterial leaf blight. This suggests potential agricultural applications in developing plant protection strategies (Shi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c1-13-11-25-18(19-13)26-12-14-4-6-20(7-5-14)27(21,22)15-2-3-16-17(10-15)24-9-8-23-16/h2-3,10-11,14H,4-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBDSVORMZBHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

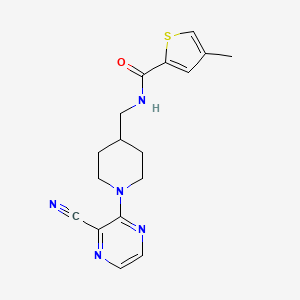

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)
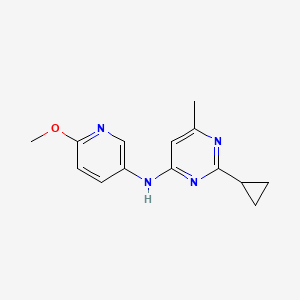

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)
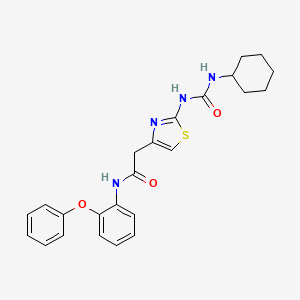
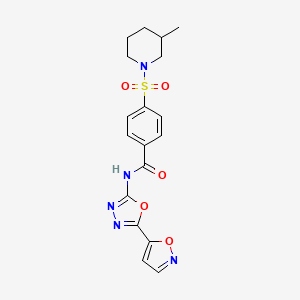

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)
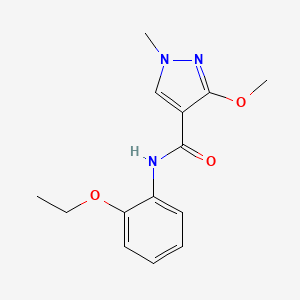

![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
